REACTION_CXSMILES
|
[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH:19]1[CH2:27][CH2:26][CH:22]([C:23]([O-:25])=[O:24])[CH2:21][CH2:20]1.C([N+](CCCC)(CCCC)CCCC)CCC.F[C:46]1[CH:51]=[CH:50][C:49]([N+:52]([O-:54])=[O:53])=[CH:48][CH:47]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CO.CS(C)=O.O>[N+:52]([C:49]1[CH:50]=[CH:51][C:46]([N:19]2[CH2:27][CH2:26][CH:22]([C:23]([OH:25])=[O:24])[CH2:21][CH2:20]2)=[CH:47][CH:48]=1)([O-:54])=[O:53] |f:0.1,2.3,5.6.7|
|
Name
|
acid
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
tetrabutylammonium isonipecotate
|
Quantity
|
64 mmol
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)[O-])CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Residual water is removed by azeotropic distillation with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The semisolid tetrabutylammonium isonipecotate is dried under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated material is collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |